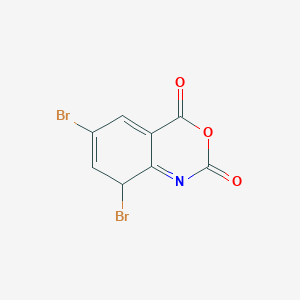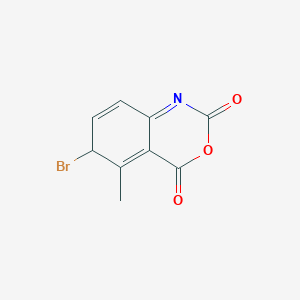
5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure includes a chlorophthalazinyl group, a hydroxybutyl group, and a methylbenzenesulfonamide group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the chlorophthalazinyl intermediate: This step might involve the chlorination of phthalazine under controlled conditions.
Attachment of the hydroxybutyl group: This could be achieved through a nucleophilic substitution reaction, where a suitable butyl derivative reacts with the chlorophthalazinyl intermediate.
Introduction of the methylbenzenesulfonamide group: This step might involve sulfonation of a methylbenzene derivative followed by amide formation with the hydroxybutyl intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxybutyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
The compound may be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrial applications could involve its use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action would depend on the specific application of the compound. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-chlorophthalazin-1-yl)-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide
- 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxypropyl)-2-methylbenzenesulfonamide
Uniqueness
The unique combination of functional groups in 5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide may confer distinct chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity.
Propriétés
Formule moléculaire |
C19H20ClN3O3S |
|---|---|
Poids moléculaire |
405.9 g/mol |
Nom IUPAC |
5-(4-chlorophthalazin-1-yl)-N-(1-hydroxybutan-2-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-3-14(11-24)23-27(25,26)17-10-13(9-8-12(17)2)18-15-6-4-5-7-16(15)19(20)22-21-18/h4-10,14,23-24H,3,11H2,1-2H3 |
Clé InChI |
JYWATKNJYSEZDI-UHFFFAOYSA-N |
SMILES canonique |
CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C(C3=CC=CC=C32)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133274.png)
![N-(3,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B15133278.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B15133283.png)
![4-{5,9-dihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl}-N'-[(1Z)-(1H-indol-3-yl)methylidene]pentanehydrazide](/img/structure/B15133287.png)
![(E)-N'-(3-(1H-benzo[d]imidazol-2-yl)-6-methoxy-2H-chromen-2-ylidene)benzohydrazide](/img/structure/B15133298.png)
![N-(furan-2-ylmethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B15133305.png)
![Methyl 4-oxo-3-[4-(propan-2-yl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B15133311.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-piperidin-1-ylcyclohexyl]amino]cyclobutane-1,2-dione](/img/structure/B15133322.png)
![11-[(3-Chlorophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B15133326.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B15133342.png)




